3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde
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Description
3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde is a compound that belongs to the oxadiazole family . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . A convenient and efficient process for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been described using an inexpensive, environmentally benign, metal-free heterogeneous carbocatalyst, graphene oxide (GO) .Molecular Structure Analysis
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
Oxadiazoles are organic compounds that possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications
Anticancer Activity
The 1,2,4-oxadiazole derivatives have shown significant promise in anticancer research. These compounds, including the cyclobutyl variant, have been evaluated against various human cancer cell lines. They exhibit potential in inhibiting tumor growth and proliferation. The mechanism often involves the inhibition of key enzymes or interference with DNA synthesis, which is crucial for cancer cell survival .
Antimicrobial Properties
Oxadiazole derivatives are known for their antibacterial and antiviral properties. The structural configuration of these compounds allows them to interact with microbial cell components, disrupting their function and leading to cell death. This makes them valuable in the development of new antimicrobial agents .
Anti-Inflammatory and Analgesic Effects
These compounds have been reported to possess anti-inflammatory and analgesic effects. They can modulate the body’s inflammatory response and have been studied for their potential to relieve pain, making them candidates for new anti-inflammatory drugs .
Agricultural Applications
In agriculture, 1,2,4-oxadiazole derivatives can act as plant protection agents. They have herbicidal, insecticidal, and fungicidal activities, which are essential for protecting crops from various pests and diseases .
Neuroprotective Potential
Some oxadiazole derivatives have shown affinity to metabotropic glutamate receptors, which are involved in neurological functions. They have potential applications in treating neurodegenerative disorders, epilepsy, and the aftermath of strokes .
Antiparasitic Activity
The structural diversity of oxadiazole compounds allows them to be effective against parasitic infections. They have been studied for their activity against specific enzymes in parasites, offering a route to new antiparasitic treatments .
properties
IUPAC Name |
3-cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-4-6-8-7(9-11-6)5-2-1-3-5/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAPZGOOGYHPRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde |
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